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Compound of Interest

Compound Name: 3-Isopropylbenzene-1,2-diamine

Cat. No.: B049851 Get Quote

IUPAC Name: 3-Isopropylbenzene-1,2-diamine

Synonyms: 3-(1-Methylethyl)-1,2-benzenediamine, 3-Isopropyl-1,2-phenylenediamine

CAS Number: 112121-85-4

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

Introduction
3-Isopropylbenzene-1,2-diamine is a substituted aromatic diamine that holds potential as a

versatile building block in medicinal chemistry and drug discovery. Its ortho-diamine

functionality is a key structural feature that allows for the synthesis of a variety of heterocyclic

scaffolds, most notably benzimidazoles, which are prevalent in many pharmacologically active

compounds. The presence of the isopropyl group at the 3-position introduces lipophilicity and

steric bulk, which can significantly influence the pharmacokinetic and pharmacodynamic

properties of its derivatives. This technical guide provides a comprehensive overview of the

available scientific information on 3-isopropylbenzene-1,2-diamine, with a focus on its

synthesis, properties, and potential applications for researchers, scientists, and drug

development professionals.
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Detailed experimental data for 3-isopropylbenzene-1,2-diamine is not extensively reported in

publicly available literature. However, based on its structure and data from chemical suppliers,

the following information can be summarized.

Table 1: Physicochemical Properties of 3-Isopropylbenzene-1,2-diamine

Property Value Source

IUPAC Name
3-Isopropylbenzene-1,2-

diamine
-

CAS Number 112121-85-4 -

Molecular Formula C9H14N2 -

Molecular Weight 150.22 g/mol -

Appearance Not specified (likely a solid) -

Melting Point Not available -

Boiling Point Not available -

Solubility Not available -

Topological Polar Surface Area

(TPSA)
52.04 Å² Computational

logP (octanol-water partition

coefficient)
1.97 Computational

Spectroscopic Data:

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-
isopropylbenzene-1,2-diamine has been found in the surveyed literature. Researchers

working with this compound would need to perform these analyses for structural confirmation

and characterization.
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While a specific, detailed experimental protocol for the synthesis of 3-isopropylbenzene-1,2-
diamine is not readily available in peer-reviewed journals, a plausible synthetic route can be

inferred from general methods for the preparation of substituted ortho-phenylenediamines. A

common and effective method involves the reduction of a corresponding nitroaniline precursor.

3.1. Proposed Synthetic Pathway

A logical synthetic approach would start from a commercially available isopropyl-substituted

nitrobenzene.

Starting Material Reaction Product

2-Isopropyl-6-nitroaniline Reduction
(e.g., H2, Pd/C or SnCl2, HCl) 3-Isopropylbenzene-1,2-diamine

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Isopropylbenzene-1,2-diamine.

3.2. General Experimental Protocol for Reduction of a Nitroaniline

The following is a generalized protocol based on standard procedures for the reduction of

nitroanilines to phenylenediamines. This protocol would need to be optimized for the specific

substrate.

Materials:

2-Isopropyl-6-nitroaniline (or other suitable precursor)

Reducing agent (e.g., Palladium on carbon (Pd/C), Tin(II) chloride (SnCl2), or Iron powder

(Fe))

Solvent (e.g., Ethanol, Methanol, or Ethyl acetate for catalytic hydrogenation; Hydrochloric

acid for metal-based reductions)

Hydrogen source (for catalytic hydrogenation)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b049851?utm_src=pdf-body
https://www.benchchem.com/product/b049851?utm_src=pdf-body
https://www.benchchem.com/product/b049851?utm_src=pdf-body-img
https://www.benchchem.com/product/b049851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Base for neutralization (e.g., Sodium bicarbonate, Sodium hydroxide)

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

Procedure (Catalytic Hydrogenation Example):

In a flask suitable for hydrogenation, dissolve the nitroaniline precursor in an appropriate

solvent (e.g., ethanol).

Add a catalytic amount of 10% Pd/C.

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a

balloon or a hydrogenation apparatus).

Stir the reaction mixture vigorously at room temperature until the reaction is complete

(monitoring by Thin Layer Chromatography (TLC) is recommended).

Once the reaction is complete, carefully filter the mixture through a pad of celite to remove

the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude product.

The crude product can be purified by column chromatography or recrystallization to yield

pure 3-isopropylbenzene-1,2-diamine.

Reactivity and Potential Applications in Drug
Development
The primary utility of 3-isopropylbenzene-1,2-diamine in medicinal chemistry lies in its role as

a precursor for heterocyclic compounds, particularly benzimidazoles. The ortho-diamine moiety

readily undergoes condensation reactions with various electrophiles.

4.1. Synthesis of Benzimidazole Derivatives
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The reaction of 3-isopropylbenzene-1,2-diamine with aldehydes or carboxylic acids is a well-

established method for the synthesis of 2-substituted benzimidazoles. The isopropyl group at

the 3-position of the diamine will result in a 4-isopropyl-substituted benzimidazole.

Reactants

Reaction Product

3-Isopropylbenzene-1,2-diamine

Condensation
(Acid or Oxidative Conditions)

Aldehyde (R-CHO)

2-Substituted-4-isopropyl-1H-benzimidazole

Click to download full resolution via product page

Caption: Synthesis of benzimidazoles from 3-isopropylbenzene-1,2-diamine.

4.2. Potential Pharmacological Significance

Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the

introduction of an isopropyl group can modulate these activities.

Table 2: Potential Therapeutic Areas for Derivatives of 3-Isopropylbenzene-1,2-diamine
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Therapeutic Area Rationale

Anticancer

The benzimidazole scaffold is present in several

anticancer agents. The isopropyl group could

enhance binding to hydrophobic pockets of

target proteins.

Antimicrobial

Substituted benzimidazoles have shown efficacy

against various bacteria and fungi. The

lipophilicity imparted by the isopropyl group may

improve cell membrane penetration.

Antiviral

Certain benzimidazole derivatives are known to

inhibit viral replication. The specific substitution

pattern could lead to novel antiviral agents.

Anthelmintic

Benzimidazoles are a well-established class of

anthelmintic drugs. Novel derivatives could

overcome resistance.

4.3. Signaling Pathways

While no specific signaling pathways have been elucidated for 3-isopropylbenzene-1,2-
diamine itself, its derivatives could potentially target various pathways implicated in disease.

For example, benzimidazole-based compounds have been shown to inhibit kinases involved in

cancer cell proliferation.
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Benzimidazole Derivative
(from 3-Isopropylbenzene-1,2-diamine)

Target Kinase
(e.g., in cancer cells)

Inhibition

Substrate
Phosphorylation

Phosphorylates

Cell Proliferation

Leads to
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Caption: Potential mechanism of action for a benzimidazole derivative.

Conclusion
3-Isopropylbenzene-1,2-diamine is a chemical building block with significant potential for the

synthesis of novel heterocyclic compounds of medicinal interest. While detailed experimental

data and biological studies on this specific molecule are currently limited in the public domain,

its structural features suggest that its derivatives, particularly 4-isopropyl-substituted

benzimidazoles, could be valuable candidates for drug discovery programs. Further research

into the synthesis, characterization, and biological evaluation of this compound and its

derivatives is warranted to fully explore its therapeutic potential. This guide serves as a

foundational resource for researchers embarking on studies involving this promising, yet

underexplored, chemical entity.
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[https://www.benchchem.com/product/b049851#iupac-name-for-3-1-methylethyl-1-2-
benzenediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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